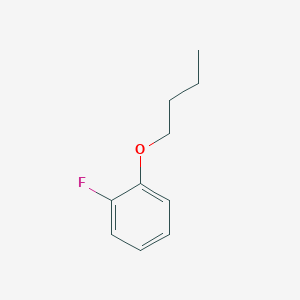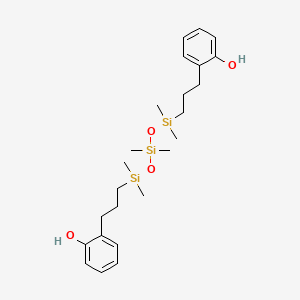
Phenol terminated modified silicone oil
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol is a complex organosilicon compound
Preparation Methods
The synthesis of 2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol involves multiple steps. The process typically starts with the preparation of the hydroxyphenylpropyl-dimethylsilyl precursor. This precursor is then subjected to a series of silylation reactions to introduce the dimethylsilyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form different silyl derivatives.
Substitution: The silyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions
Scientific Research Applications
2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and coatings.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical research.
Industry: Used in the production of high-performance materials with enhanced thermal and mechanical properties
Mechanism of Action
The mechanism of action of 2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol involves its interaction with molecular targets through its hydroxyphenyl and silyl groups. These interactions can modulate various biochemical pathways, including signal transduction and enzyme activity. The compound’s ability to form stable complexes with other molecules is key to its functionality in different applications .
Comparison with Similar Compounds
Similar compounds include other silyl-substituted phenols and hydroxyphenyl derivatives. Compared to these compounds, 2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol is unique due to its multiple dimethylsilyl groups, which enhance its stability and reactivity. Examples of similar compounds include dichloroanilines and other silyl-substituted aromatic compounds .
Properties
CAS No. |
158167-48-7 |
|---|---|
Molecular Formula |
C24H40O4Si3 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
2-[3-[[[3-(2-hydroxyphenyl)propyl-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]propyl]phenol |
InChI |
InChI=1S/C24H40O4Si3/c1-29(2,19-11-15-21-13-7-9-17-23(21)25)27-31(5,6)28-30(3,4)20-12-16-22-14-8-10-18-24(22)26/h7-10,13-14,17-18,25-26H,11-12,15-16,19-20H2,1-6H3 |
InChI Key |
DOICITLAIJTWRV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCCC1=CC=CC=C1O)O[Si](C)(C)O[Si](C)(C)CCCC2=CC=CC=C2O |
Related CAS |
158167-48-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


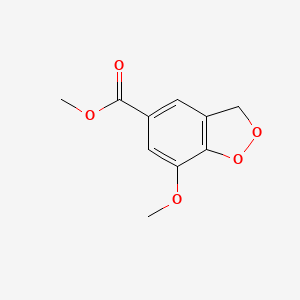
![8-(4-fluorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14128164.png)
![5-(1H-benzimidazol-2-yl)-10,10,16,16-tetramethyl-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraen-4-one](/img/structure/B14128171.png)
![N-(4-methoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14128192.png)

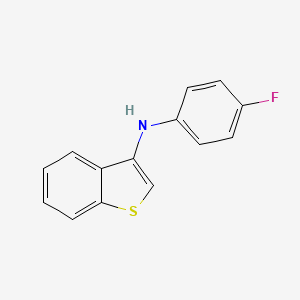
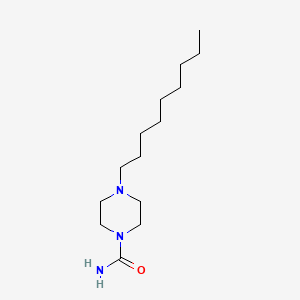
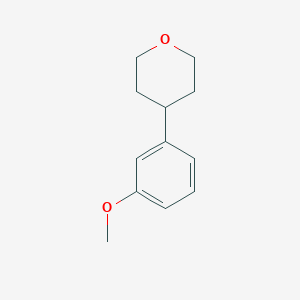
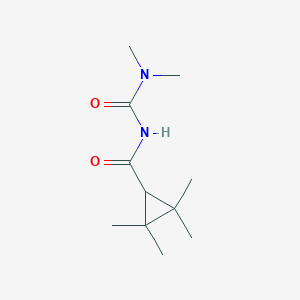
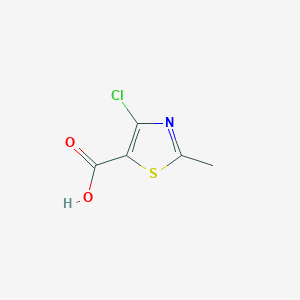
![tert-Butyl (2-((5-(trifluoromethyl)-1H-benzo[d]imidazol-2-yl)amino)phenyl)carbamate](/img/structure/B14128243.png)
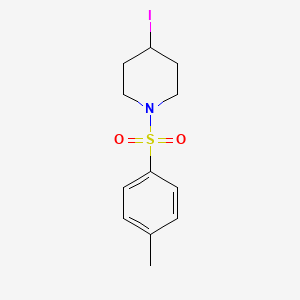
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14128250.png)
